molecular formula C9H7N3O2S B1393281 2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1283108-40-6

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B1393281
M. Wt: 221.24 g/mol
InChI Key: DAVHHVODAQQKNH-UHFFFAOYSA-N
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Description

“2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid” is a synthetic compound that has been developed through the use of organic chemistry . It contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The designed compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 1 double bond, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 1 hydroxyl group, 1 Thiazole, and 1 Pyridine .

Scientific Research Applications

Anticancer Potential

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid and its derivatives have shown significant potential as anticancer agents. Notably, compounds containing this structure have demonstrated high antiproliferative activity against various tumor cell lines, including colon, breast, and lung carcinomas, glioblastoma, and leukemia. A study highlighted that certain pyridine-thiazole derivatives, such as 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, exhibited high selectivity towards cancer cells compared to normal cells, suggesting their potential as effective cancer treatments (Ivasechko et al., 2022).

Application in Chemical Synthesis

This chemical structure is also used in the field of chemical synthesis. For example, Pyridine-3-carboxylic anhydride, a related compound, serves as an efficient coupling reagent in the synthesis of carboxylic esters. It has been employed in the production of both achiral and chiral carboxylic esters, demonstrating its versatility in chemical synthesis processes (Shiina et al., 2012).

Enzyme Inhibition

Derivatives of this compound have been investigated for their role in inhibiting certain enzymes. For instance, thiazole-4-carboxylic acid thiazol-2-ylamide derivatives, which are structurally related, have been shown to inhibit type I MetAP enzymes. This inhibition provides valuable insights for the design and discovery of new inhibitors for these enzymes (Cui et al., 2005).

Corrosion Inhibition

In the field of material science, thiazole-based pyridine derivatives have been studied as potential corrosion inhibitors for mild steel. These compounds exhibit effective protection against corrosion, highlighting their practical application in industrial settings (Chaitra et al., 2016).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides featuring the pyridin-2-ylamino)thiazol-5-ylmethyl structure have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit promising selectivity and efficacy in inhibiting this receptor, which is crucial for angiogenesis and tumor growth (Borzilleri et al., 2006).

properties

IUPAC Name

2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8(14)7-5-15-9(12-7)11-6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHHVODAQQKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247683
Record name 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid

CAS RN

1283108-40-6
Record name 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1283108-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Pyridinylamino)-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid (165 mg) was prepared according to General Procedure C using 2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester in methanol:tetrahydrofuran:2N NaOH (1:1:1, 1.5 mL). The solvents were evaporated and the compound was dried. The crude product was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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